![molecular formula C20H22N4S B4535490 N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-N'-isopropylthiourea](/img/structure/B4535490.png)
N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-N'-isopropylthiourea
Description
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of 1,3-diphenyl-2-pyrazolin-5-one with azides, diazonium salts, isocyanates, and isothiocyanates, leading to a variety of functional groups attached to the pyrazole ring. For instance, reactions with isothiocyanates have been utilized to generate thiourea derivatives, which are key intermediates for further chemical transformations (El‐Metwally & Khalil, 2010).
Molecular Structure Analysis
The characterization and molecular structure analysis of pyrazole and thiourea derivatives are primarily conducted using spectroscopic techniques such as IR, NMR, and single-crystal X-ray diffraction. For instance, a study on N-(3,4-dichlorophenyl)-N′-(methylbenzoyl)thiourea derivatives detailed the molecular configuration and significant stretching vibrations that are indicative of the functional groups present in these compounds (Yusof et al., 2010).
Chemical Reactions and Properties
Pyrazole derivatives exhibit a wide range of chemical reactivities, including undergoing cycloaddition reactions, Michael addition, and reactions with organohalogen compounds under phase-transfer catalysis conditions. These reactions expand the utility of pyrazole derivatives in synthesizing a diverse array of functionalized compounds (El‐Metwally & Khalil, 2010).
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as solubility, melting point, and crystal structure, are closely related to their molecular structure. Single-crystal X-ray diffraction methods provide detailed insights into the crystallographic parameters, helping to understand the compound's stability, packing, and potential for forming solid-state materials (Yusof et al., 2010).
properties
IUPAC Name |
1-[(1,3-diphenylpyrazol-4-yl)methyl]-3-propan-2-ylthiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4S/c1-15(2)22-20(25)21-13-17-14-24(18-11-7-4-8-12-18)23-19(17)16-9-5-3-6-10-16/h3-12,14-15H,13H2,1-2H3,(H2,21,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKVWKGMVMJEELG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=S)NCC1=CN(N=C1C2=CC=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-3-propan-2-ylthiourea |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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